![molecular formula C4H4ClN3OS B14334673 N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine CAS No. 101242-18-6](/img/structure/B14334673.png)
N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Preparation Methods
The synthesis of N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine typically involves the reaction of 2-amino-5-chlorothiazole with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Mechanism of Action
The mechanism of action of N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and potential for diverse applications in various fields.
Properties
CAS No. |
101242-18-6 |
|---|---|
Molecular Formula |
C4H4ClN3OS |
Molecular Weight |
177.61 g/mol |
IUPAC Name |
N-[(2-amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C4H4ClN3OS/c5-3-2(1-7-9)8-4(6)10-3/h1,9H,(H2,6,8) |
InChI Key |
QUHZBCXNYPJWCE-UHFFFAOYSA-N |
Canonical SMILES |
C(=NO)C1=C(SC(=N1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


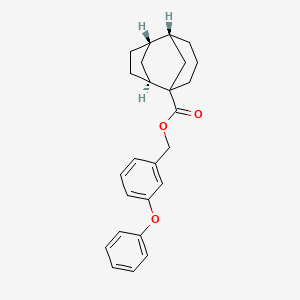
![1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one](/img/structure/B14334616.png)
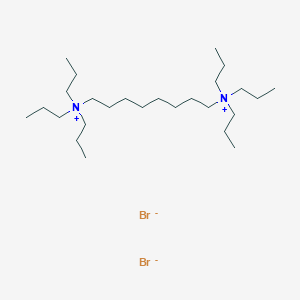
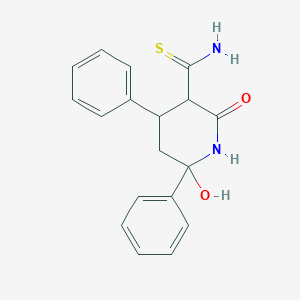
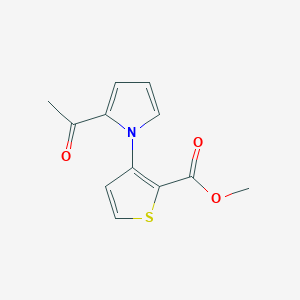
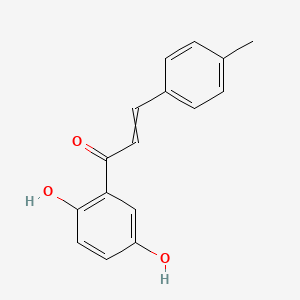
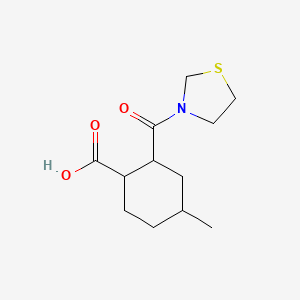

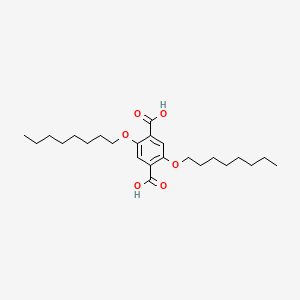
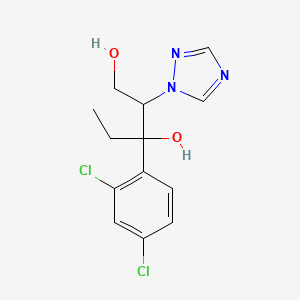
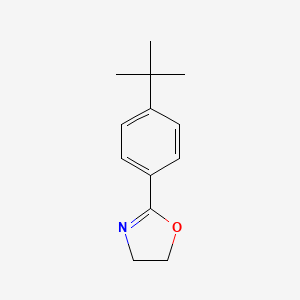


![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)
